molecular formula C19H22INO2 B1406427 Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester CAS No. 1609678-58-1

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester

Cat. No.: B1406427
CAS No.: 1609678-58-1
M. Wt: 423.3 g/mol
InChI Key: WRNXLHIYRDHKFU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate . This nomenclature reflects the compound’s core carbamate functional group, where the nitrogen atom is substituted by both a benzyl group (C₆H₅CH₂–) and a 3-iodobenzyl group (3-I-C₆H₄CH₂–). The tert-butyl ester moiety (–OC(CH₃)₃) is attached to the carbonyl oxygen of the carbamate.

Alternative names include benzyl-(3-iodo-benzyl)-carbamic acid tert-butyl ester and N-benzyl-N-(3-iodobenzyl)carbamic acid tert-butyl ester, which emphasize the substituents on the nitrogen atom. The molecular formula is C₁₉H₂₁INO₂ , with a molecular weight of 393.29 g/mol .

Structural Feature Component Formula Contribution
Benzyl group C₆H₅CH₂– C₇H₇
3-Iodobenzyl group 3-I-C₆H₄CH₂– C₇H₆I
Carbamate core OCON O₂CN
tert-Butyl ester –OC(CH₃)₃ C₄H₉O

The systematic identification aligns with the substituent priority rules, where the benzyl and 3-iodobenzyl groups are listed alphabetically.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between the bulky benzyl/3-iodobenzyl groups and the tert-butyl ester. The nitrogen atom in the carbamate adopts a trigonal planar geometry due to conjugation with the carbonyl group, while the two benzyl substituents introduce steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions.

Key conformational features include:

  • Dihedral Angles : The C–N–C angles between the nitrogen and benzyl/3-iodobenzyl groups are approximately 120° , consistent with sp² hybridization.
  • Iodine Substituent Effects : The 3-iodo group on the benzyl ring creates an electronic asymmetry, polarizing the aromatic π-system and influencing intermolecular interactions.

Computational studies of analogous carbamates suggest that the tert-butyl ester adopts a gauche conformation relative to the carbamate carbonyl, optimizing orbital overlap for resonance stabilization.

Crystallographic Characterization via X-ray Diffraction

While direct X-ray crystallographic data for this compound is limited, studies of related carbamates reveal insights into its potential solid-state structure. For example, benzyl carbamate (C₆H₅CH₂OCONH₂) forms hydrogen-bonded chains via N–H···O interactions, with additional stabilization from C–H···π and C–H···O contacts.

In the title compound, the iodine atom’s polarizability may promote halogen bonding (C–I···O/N) or π-stacking between aromatic rings. Predicted unit cell parameters (based on analogous iodobenzyl derivatives) include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
β angle 98.5°

The tert-butyl group likely occupies a disordered position in the lattice due to its rotational freedom, a common feature in sterically hindered esters.

Comparative Analysis with Substituted Benzylcarbamate Derivatives

This compound exhibits distinct properties compared to other substituted benzylcarbamates, as summarized below:

Compound Substituents Key Features Reference
tert-Butyl 4-iodobenzylcarbamate 4-Iodobenzyl Linear halogen alignment enhances crystallinity
tert-Butyl 2-iodobenzylcarbamate 2-Iodobenzyl Ortho-substitution increases steric strain
Benzyl carbamate Unsubstituted benzyl Lacks halogen; relies on H-bonding for packing
3-Iodo-2-propynyl butylcarbamate Alkyne + iodine Enhanced antifungal activity

Key Trends :

  • Halogen Position : Meta-substitution (3-iodo) balances steric and electronic effects, whereas ortho-substitution (2-iodo) destabilizes the carbamate conformation.
  • Biological Relevance : Iodine’s polarizability enhances interactions with biological targets, making 3-iodo derivatives valuable in medicinal chemistry.
  • Thermal Stability : The tert-butyl ester improves thermal stability compared to methyl or ethyl esters, as seen in differential scanning calorimetry studies.

Properties

IUPAC Name

tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXLHIYRDHKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester typically involves the reaction of benzylamine with 3-iodobenzyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product . The reaction conditions usually involve mild temperatures and short reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various benzyl carbamates, reduced benzyl derivatives, and substituted benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The tert-butyl ester group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester with analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Halogen Type Key Functional Groups References
This compound 3-iodobenzyl, benzyl Inferred: ~415–425 Iodine Aromatic, carbamate
Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester 4-hydroxymethyl-benzyl, benzyl 327.4 None Hydroxyl, carbamate
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester 4-chloro-2-fluorophenyl 257.7 Cl, F Halogenated aromatic, carbamate
Benzyl-[(Z)-4-(tert-butyl-dimethyl-silanyloxy)-...]carbamic acid tert-butyl ester Silanyloxy, unsaturated chain 487.3 None Siloxy, alkyne, carbamate

Key Observations :

  • Functional Group Diversity : Hydroxymethyl () and silanyloxy () groups introduce polarity or steric bulk, affecting solubility and synthetic utility.
Spectroscopic and Analytical Data

Spectroscopic profiles of related compounds () provide benchmarks for characterizing the target compound:

  • IR Spectroscopy : Carbamate C=O stretches appear near 1717–1725 cm⁻¹, while aromatic C-I stretches (absent in other analogs) would occur at ~500 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 355–487 in –6) align with tert-butyl carbamate fragmentation patterns, with iodine’s isotopic signature aiding identification.

Biological Activity

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a carbamic acid moiety. Its molecular formula is C15H18INO2C_{15}H_{18}INO_2 with a molecular weight of approximately 333.17 g/mol. The iodine atom enhances the compound's electrophilicity, making it reactive towards various biological targets.

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The iodinated benzyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function.
  • Hydrolysis : The carbamate group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
  • Enzyme Inhibition : The compound may inhibit enzyme activity by forming stable complexes with active site residues, which is particularly relevant in the context of drug design targeting specific enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains. The iodine atom may play a role in enhancing binding affinity to microbial targets due to halogen bonding interactions.
  • Neuropharmacological Effects : The compound has been explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, suggesting potential effects on neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Benzyl carbamic acid tert-butyl esterLacks halogen; used primarily as a building blockLimited biological activity
3-Iodobenzyl carbamic acid tert-butyl esterSimilar structure; enhanced reactivity due to iodineAntimicrobial and enzyme inhibition
Benzyl-(4-iodobenzyl)carbamic acid tert-butyl esterStructural variation; potential for different biological interactionsNot extensively studied

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction of Benzylamine with 3-Iodobenzyl Chloride : This step is conducted in the presence of a base (e.g., sodium carbonate).
  • Formation of Carbamate : The resulting intermediate is reacted with tert-butyl chloroformate to yield the final product.

This synthetic approach allows for the production of the compound in high yields and purity, facilitating its use in further biological studies.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing compounds targeting multidrug resistance (MDR) mechanisms in cancer therapy.
  • Biochemical Assays : Utilized as a probe to study enzyme activity and protein interactions, providing insights into metabolic pathways and drug interactions.

Q & A

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

  • Density Functional Theory (DFT) calculations model transition states for iodobenzyl substitution or carbamate formation. For example, meta-iodo substitution on benzyl groups shows lower activation energy compared to para-substitution, aligning with experimental yields in analogous systems .

Methodological Considerations

  • Data Tables :

    PropertyValue/TechniqueReference
    Melting Point128–130°C (similar tert-butyl derivatives)
    ¹³C NMR (Carbamate)δ ~155 ppm
    HRMS Accuracy<2 ppm error
  • Key References :

    • Synthesis protocols:
    • Stability studies:
    • Stereochemical control:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester
Reactant of Route 2
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Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester

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